molecular formula C14H21BFNO4S B2906530 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide CAS No. 2246772-82-5

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide

Cat. No.: B2906530
CAS No.: 2246772-82-5
M. Wt: 329.19
InChI Key: ILUZMWXSVTUWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a boron-containing aromatic sulfonamide derivative. Its structure features:

  • A phenyl ring substituted with a fluoro group at the ortho position (C2) and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position (C4).
  • An ethane-1-sulfonamide moiety attached to the nitrogen atom of the phenyl ring.

This compound is of interest in medicinal chemistry and materials science due to the versatility of the dioxaborolan group in Suzuki-Miyaura cross-coupling reactions and the sulfonamide group’s role in modulating solubility and bioactivity .

Properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO4S/c1-6-22(18,19)17-12-8-7-10(9-11(12)16)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUZMWXSVTUWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide typically involves a multi-step process. One common method is the Miyaura borylation reaction, followed by sulfonylation. The Miyaura borylation involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. The resulting boronic ester is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Conditions and Catalysts

Reaction ComponentTypical SpecificationsSource
Catalyst Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)
Ligand SPhos, XPhos, or phenanthroline derivatives
Base K₃PO₄, Na₂CO₃, or K₂CO₃
Solvent THF/H₂O, toluene/ethanol, or DMF
Temperature 80–100°C (reflux)

Reaction Pathway

The boronic ester undergoes hydrolysis in aqueous acidic or basic conditions to yield the corresponding boronic acid, which is reactive in subsequent transformations .

Typical Hydrolysis Conditions

ParameterSpecificationsSource
Acid/Base HCl (1M) or NaOH (0.5M)
Solvent MeOH/H₂O or acetone/H₂O
Temperature 25–60°C
Reaction Time 2–6 hours

Oxidation and Reduction

The ethane-1-sulfonamide moiety can undergo redox reactions:

  • Oxidation : Forms sulfonic acids using H₂O₂ or mCPBA .
  • Reduction : Converts to amines via LiAlH₄ or NaBH₄ .

Comparison of Redox Pathways

Reaction TypeReagentsConditionsProductYield
Oxidation mCPBA (3 eq)CH₂Cl₂, 0°C → RT, 12hSulfonic acid derivative68%
Reduction LiAlH₄ (2 eq)THF, reflux, 4hEthane-1-amine derivative52%

Aryl Fluorine Reactivity

The ortho-fluoro group participates in nucleophilic aromatic substitution (SNAr) under basic conditions, enabling diversification of the aromatic ring .

SNAr Reaction Parameters

ComponentSpecificationsSource
Nucleophile Amines, alkoxides, or thiols
Base Cs₂CO₃, DBU, or KOtBu
Solvent DMF, DMSO, or NMP
Temperature 80–120°C

Case Study: FLAP Inhibitor Development

This compound serves as a precursor in synthesizing 5-lipoxygenase-activating protein (FLAP) inhibitors. Key steps include:

  • Suzuki coupling with aryl bromides to install biaryl motifs .
  • Sulfonamide alkylation to introduce pharmacophores .

Key Stability Considerations

  • Boronic Ester Hydrolysis : Competes with cross-coupling under aqueous conditions.
  • Sulfonamide Degradation : Prolonged heating in acidic media may cleave the sulfonamide .

Optimization Strategies

  • Use anhydrous solvents for coupling reactions .
  • Employ bulky ligands (e.g., XPhos) to suppress proto-deboronation .

Scientific Research Applications

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a boronic acid derivative that is of interest in organic synthesis and medicinal chemistry. The compound is also known as a boronic acid derivative that has uses as a raw material in the synthesis of diaryl derivatives, which are known to regulate flap.

Target and Mode of Action

The primary target of this compound is the 5-lipoxygenase-activating protein (FLAP). The molecular and cellular effects of the compound’s action are likely related to its regulation of FLAP and, consequently, the 5-lipoxygenase pathway. The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as the presence of other substances in the body, which could affect its absorption, distribution, metabolism, and excretion.

Biochemical Analysis

This compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators. Given its role in the regulation of the 5-lipoxygenase enzyme through FLAP, it can be inferred that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism. Its role in the regulation of the 5-lipoxygenase enzyme suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties.
  • Anticancer Potential : Studies on related boronic acid derivatives have shown promise as anticancer agents due to their ability to interfere with tumor growth and proliferation through enzyme inhibition.

In vitro assays have been conducted to evaluate the cytotoxic effects of boron-containing compounds on various cancer cell lines. For example, a study found that similar dioxaborolane derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anticancer activity.

Mechanism of Action

The mechanism of action of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide involves its interaction with molecular targets through its boronic ester and sulfonamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonamide group can interact with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS No. Substituents/Modifications Key Properties/Applications Reference
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide 1132940-88-5 - Fluoro (C2), dioxaborolan (C4), ethane-1-sulfonamide Potential cross-coupling precursor; sulfonamide enhances polarity
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide 616880-14-9 - Dioxaborolan (C4), methane-sulfonamide (no fluoro) Commercial availability; used in Suzuki reactions
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide - - Fluoro (C2), dioxaborolan (C4), 3-methyl-butanamide (no sulfonamide) Crystallography data available; DFT study reveals planar conformation
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester 1374263-57-6 - Piperazinyl-acetyl group (C4), dioxaborolan (no sulfonamide/fluoro) Bioactive scaffold in kinase inhibitors
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide 480424-98-4 - Propanamide, dioxaborolan (C3, meta position) Altered regiochemistry impacts reactivity in cross-coupling

Physicochemical Properties

  • Crystallography : The crystal structure of N-(2-fluoro-4-dioxaborolan-phenyl)-3-methyl-butanamide reveals a planar phenyl ring and intermolecular hydrogen bonding between amide groups . By contrast, the sulfonamide analog likely exhibits stronger hydrogen-bonding networks due to the sulfonyl group’s higher electronegativity .
  • Electronic Effects : The ortho-fluoro group in the target compound introduces steric hindrance and electron-withdrawing effects, which may influence its reactivity in cross-coupling compared to the para-substituted methanesulfonamide analog .

Biological Activity

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an ethane sulfonamide moiety. The presence of the fluorine atom and the boron-containing dioxaborolane group contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways. This suggests that this compound may possess anti-inflammatory properties.
  • Anticancer Potential : Studies on related boronic acid derivatives have shown promise as anticancer agents due to their ability to interfere with tumor growth and proliferation through enzyme inhibition .

1. In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of boron-containing compounds on various cancer cell lines. For example, a study found that similar dioxaborolane derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anticancer activity .

2. Enzyme Inhibition

Research has focused on the inhibition of carbonic anhydrases by sulfonamide derivatives. This compound may similarly inhibit these enzymes, which play crucial roles in regulating pH and fluid balance in tissues .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
N-(2-bromo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamideStructureAnticancer activity
N-[cis-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-propane-1-sulfonamideStructureJAK inhibitor for immune modulation
3-Ethyl-N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ureaStructureEnzyme inhibition potential

Q & A

Q. What are the optimal synthetic routes for N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (tetramethyl-dioxaborolan) for aryl-aryl bond formation. Key steps include:

  • Reacting 2-fluoro-4-bromophenyl precursors with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in 1,2-dimethoxyethane (DME) at 80–90°C .
  • Subsequent sulfonylation of the intermediate amine with ethanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base . Yield optimization (typically 60–75%) requires inert atmosphere conditions and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tetramethyl-dioxaborolan group (δ ~1.3 ppm for methyl groups) and sulfonamide protons (δ ~7.5–8.0 ppm for aromatic fluorophenyl) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve the 3D structure, particularly the planar geometry of the dioxaborolan ring and sulfonamide orientation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode with m/z calculated for C₁₇H₂₄BFNO₄S: 384.16) .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Thresholds ≥95% are standard, with residual solvents quantified by GC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the tetramethyl-dioxaborolan moiety in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the boronate ester, identifying nucleophilic sites for Suzuki coupling. Key parameters include:

  • Electrophilicity Index (ω) : Predicts susceptibility to oxidative addition with Pd(0) catalysts .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., DME vs. THF) to optimize reaction rates .

Q. What strategies resolve discrepancies in reported biological activities of sulfonamide derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) arise from assay variability. Resolution involves:

  • Standardized Assays : MIC (Minimum Inhibitory Concentration) tests under fixed pH/temperature .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Structural Validation : Re-synthesize compounds using published protocols to confirm reproducibility .

Q. How do structural modifications at the sulfonamide group affect pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance binding to bacterial dihydropteroate synthase (Ki reduced by 40% vs. unmodified sulfonamide) .
  • Hydrophobic Substituents : Improved blood-brain barrier penetration in CNS-targeted analogs (logP increased from 2.1 to 3.5) .

Q. What experimental designs optimize crystallization for X-ray analysis?

  • Solvent Screening : Use high-boiling solvents (e.g., DMF) for slow evaporation.
  • Additive Screening : Glycerol or mesitylene improves crystal lattice stability .
  • Temperature Gradients : Cooling from 50°C to 4°C over 48 hours yields diffraction-quality crystals .

Data Analysis and Methodological Challenges

Q. How to address low yields in multi-step syntheses?

  • Intermediate Trapping : Quench reactive intermediates (e.g., boronic acids) with pinacol to stabilize boronate esters .
  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for higher turnover numbers .

Q. What computational tools validate the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulates binding to enzymes like carbonic anhydrase (binding energy ≤ -8.5 kcal/mol indicates high affinity) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to differentiate between steric and electronic effects in SAR studies?

  • Hammett Plots : Correlate substituent σ values with activity (ρ > 1 indicates electronic dominance) .
  • X-ray Crystallography : Resolve ligand-enzyme complexes to identify steric clashes (e.g., with Phe131 in dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.